N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole ring substituted at the 2-position with a 3-methylbenzyl group and a 1H-tetrazole moiety at the 3-position of the benzamide core.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-2-5-14(8-13)9-17-11-20-19(27-17)22-18(26)15-6-3-7-16(10-15)25-12-21-23-24-25/h2-8,10-12H,9H2,1H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJQYSAUNPWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrazole moiety, and finally the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these applications:
Antimicrobial Activity
Research indicates that thiazole and tetrazole derivatives possess potent antimicrobial properties. In particular:
- Bacterial Inhibition : Compounds containing thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's structural features suggest potential antifungal activity, as other thiazole derivatives have been reported to inhibit fungal strains like Candida albicans and Aspergillus niger effectively .
Anticancer Properties
The incorporation of tetrazole and thiazole moieties has been linked to anticancer activity:
- Cell Line Studies : Various studies have reported that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). For example, certain derivatives showed significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM .
- Mechanisms of Action : The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells, which are critical for developing new anticancer therapies .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, some derivatives exhibited IC50 values in the nanomolar range against COX-1 and COX-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide. Key findings include:
- Substituent Effects : The presence of aralkyl groups enhances antimicrobial activity while modifications on the thiazole or tetrazole rings can significantly affect potency and selectivity .
- Hybridization : The combination of different heterocyclic moieties has been shown to produce synergistic effects, amplifying the overall biological activity compared to individual components .
Case Studies
Several case studies illustrate the compound's applications:
Mechanism of Action
The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Antiproliferative Activity
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ():
- Structure : Shares a benzamide core linked to a thiazole ring (substituted with benzyl) and a triazole group.
- Activity : Demonstrated inhibition of colon cancer cell growth, with structural emphasis on the triazole-thiazole hybrid scaffold.
- Key Difference : The target compound replaces the triazole with a tetrazole group, which may alter hydrogen-bonding interactions or metabolic stability due to tetrazole’s higher acidity (pKa ~4.9) compared to triazoles .
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid ():
- Structure : Features a 3-methylbenzyl-substituted thiazole and a triazole-carboxylic acid group.
- Activity : Inhibited NCI-H522 lung cancer cell growth by 40% (GP = 62.47%).
- Comparison : The tetrazole group in the target compound may provide similar or enhanced bioactivity due to its ability to mimic carboxylate groups in enzyme binding pockets .
Compounds with Shared Thiazole-Benzamide Scaffolds
- Structure : 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism.
- Structure : 3-(5-Methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-(2-trifluoromethylpyrimidin-5-yl)ethyl]benzamide.
- Activity: Purinoreceptor antagonist with optimized pharmacokinetics.
- Comparison : The target compound lacks the trifluoromethylpyrimidine group but introduces a tetrazole, which may shift target selectivity toward enzymes like kinases or proteases .
Glucokinase Activators (GKAs) with Thiazole-Benzamide Cores
- Structure: 3-[(1S)-2-Hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide.
- Activity : EC50 = 80–50 nmol/l for glucokinase activation.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Core Structure | Key Substituents | ALogP | Biological Target | Activity/EC50 |
|---|---|---|---|---|---|
| Target Compound | Benzamide-thiazole | 3-Methylbenzyl, 1H-tetrazole | ~2.8–3.5* | Undetermined | Pending |
| N-(5-Benzyl-1,3-thiazol-2-yl)-... | Benzamide-thiazole | Benzyl, triazole | 3.2 | Colon cancer cells | Growth inhibition |
| Nitazoxanide | Benzamide-thiazole | Nitrothiazole, acetoxy | 1.5 | PFOR enzyme | Antiparasitic |
| Eilapixant | Benzamide-thiazole | Trifluoromethylpyrimidine | 4.1 | Purinoreceptors | Antagonist (IC50 ND) |
| Cpd-B (GKA) | Benzamide-thiazole | Methylsulfonylphenoxy | 2.9 | Glucokinase | EC50 = 50–80 nmol/l |
*Estimated based on structural analogs in and .
Biological Activity
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole and tetrazole moieties, which are known for their diverse pharmacological profiles. The molecular formula is , with a molecular weight of approximately 345.44 g/mol. The presence of these heterocycles contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- GPCR Modulation : Recent studies have indicated that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in various central nervous system (CNS) disorders .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, as observed in related thiazole and tetrazole derivatives that exhibit inhibitory effects on Mur enzymes in Mycobacterium tuberculosis .
Antimicrobial Activity
Research has shown that thiazole and tetrazole derivatives possess notable antimicrobial properties. A case study involving structurally related compounds demonstrated significant activity against various bacterial strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .
Anticancer Potential
Another area of investigation is the anticancer activity of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structural features have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
